molecular formula C17H23NO4 B2614498 (3R)-5alpha-Phenylpiperidine-1,3alpha-dicarboxylic acid 1-tert-butyl ester CAS No. 1070661-25-4

(3R)-5alpha-Phenylpiperidine-1,3alpha-dicarboxylic acid 1-tert-butyl ester

Cat. No. B2614498
CAS RN: 1070661-25-4
M. Wt: 305.374
InChI Key: BNUHNLZVJMQDJJ-UONOGXRCSA-N
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Description

Tert-butyl esters are a type of ester, a class of organic compounds that are derived from carboxylic acids and alcohols . They are commonly used in organic synthesis as protecting groups due to their stability .


Synthesis Analysis

Tert-butyl esters can be synthesized through various methods. One common method is the reaction of carboxylic acids with alcohols in the presence of a catalyst . Another method involves the reaction of tert-butyl esters with SOCl2 at room temperature, providing acid chlorides in very good yields .


Molecular Structure Analysis

The molecular structure of tert-butyl esters is characterized by the presence of a tert-butyl group (a carbon atom bonded to three other carbon atoms) and an ester group (a carbonyl group adjacent to an ether group) .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be converted into other functional groups, such as acid chlorides, through reactions with reagents like SOCl2 . They can also be deprotected (i.e., the tert-butyl group can be removed) using reagents like aqueous phosphoric acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl esters in chemical reactions often involves the breaking and forming of chemical bonds. For example, in the reaction of tert-butyl esters with SOCl2, the ester group in the tert-butyl ester is replaced by a chlorine atom to form an acid chloride .

Safety and Hazards

Tert-butyl esters, like many organic compounds, can be flammable and should be handled with care. They may also be harmful if inhaled, and can cause eye irritation .

Future Directions

The use of tert-butyl esters in organic synthesis continues to be an active area of research. Future directions may include the development of new synthetic methods and applications, as well as studies on the physical and chemical properties of these compounds .

properties

IUPAC Name

(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHNLZVJMQDJJ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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